molecular formula C12H12O3 B12936494 Butylphthalide metabolite M2 CAS No. 1485081-46-6

Butylphthalide metabolite M2

Cat. No.: B12936494
CAS No.: 1485081-46-6
M. Wt: 204.22 g/mol
InChI Key: QDCRZMFQANAANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylphthalide metabolite M2, also known as 10-Keto-NBP, is a significant metabolite of 3-n-butylphthalide. 3-n-Butylphthalide is a cardiovascular drug primarily used for the treatment of cerebral ischemia. The metabolite M2 is formed through the metabolic pathways involving hydroxylation and further oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Butylphthalide metabolite M2 involves microbial biotransformation. This process uses specific strains of fungi, such as Cunninghamella blakesleana, to convert 3-n-butylphthalide into its metabolites, including M2 . The reaction conditions typically involve the use of whole-cell biocatalysts under controlled environmental conditions to ensure efficient conversion.

Industrial Production Methods

Industrial production of this compound follows similar biotransformation processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the mass production of the metabolite. The yield and purity of the product are enhanced through purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Butylphthalide metabolite M2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 3-n-butylphthalide, with this compound being one of the primary metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butylphthalide metabolite M2 is unique due to its specific oxidation state and its significant role in the metabolic pathway of 3-n-butylphthalide. Its ability to promote M2 microglial polarization sets it apart from other metabolites, highlighting its potential therapeutic benefits .

Properties

CAS No.

1485081-46-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(3-oxobutyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,11H,6-7H2,1H3

InChI Key

QDCRZMFQANAANQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.